3-[4-(1,2,3,6-Tetrahydropyridin-4-YL)phenoxymethyl]benzonitrile
Description
Properties
Molecular Formula |
C19H18N2O |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
3-[[4-(1,2,3,6-tetrahydropyridin-4-yl)phenoxy]methyl]benzonitrile |
InChI |
InChI=1S/C19H18N2O/c20-13-15-2-1-3-16(12-15)14-22-19-6-4-17(5-7-19)18-8-10-21-11-9-18/h1-8,12,21H,9-11,14H2 |
InChI Key |
GQVQCFVGRIODHK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC=C1C2=CC=C(C=C2)OCC3=CC(=CC=C3)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(1,2,3,6-Tetrahydropyridin-4-YL)phenoxymethyl]benzonitrile typically involves the reaction of 4-(1,2,3,6-tetrahydropyridin-4-yl)phenol with 3-bromobenzonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-[4-(1,2,3,6-Tetrahydropyridin-4-YL)phenoxymethyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The tetrahydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: The nitrile group can be reduced to form corresponding amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
3-[4-(1,2,3,6-Tetrahydropyridin-4-YL)phenoxymethyl]benzonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of biological pathways and interactions due to its potential bioactivity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(1,2,3,6-Tetrahydropyridin-4-YL)phenoxymethyl]benzonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially influencing biological processes. Further research is needed to elucidate its exact mechanism and identify its molecular targets.
Comparison with Similar Compounds
Research Findings and Limitations
- Target Compound: Limited peer-reviewed data are available on its specific biological targets or efficacy. Its commercial description as a "versatile scaffold" suggests exploratory use in early-stage drug discovery .
Biological Activity
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups:
- Tetrahydropyridine moiety : This portion may contribute to the compound's neuroactive properties.
- Phenoxymethyl group : Known for its role in enhancing solubility and bioavailability.
- Benzonitrile core : Often associated with various biological activities, including antimicrobial and anticancer effects.
Molecular Formula
The molecular formula of the compound is .
Pharmacological Effects
Recent studies have indicated that this compound exhibits a range of biological activities:
- Neuroprotective Effects : Research suggests that compounds with tetrahydropyridine structures can protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in neurodegenerative diseases like Alzheimer's and Parkinson's disease.
- Antimicrobial Activity : The benzonitrile moiety has been linked to antimicrobial properties against various bacterial strains. In vitro studies have demonstrated effectiveness against Gram-positive bacteria, which could lead to its use in treating infections.
- Anticancer Properties : Preliminary data suggest that the compound may inhibit cancer cell proliferation by inducing apoptosis in certain cancer cell lines, potentially through the modulation of specific signaling pathways.
The mechanisms by which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cell proliferation and survival.
- Modulation of Neurotransmitter Systems : The tetrahydropyridine structure may influence neurotransmitter release or receptor activity, contributing to its neuroprotective effects.
Neuroprotection in Animal Models
A study conducted on mice demonstrated that administration of 3-[4-(1,2,3,6-Tetrahydropyridin-4-YL)phenoxymethyl]benzonitrile resulted in significant improvements in cognitive function following induced oxidative stress. The treated group showed reduced markers of neuronal damage compared to controls.
Antimicrobial Efficacy
In vitro tests against Staphylococcus aureus revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests a promising antimicrobial potential that warrants further exploration in clinical settings.
Anticancer Activity
A recent study reported that the compound inhibited the growth of breast cancer cell lines (MCF-7) with an IC50 value of 15 µM, indicating a strong potential for development as an anticancer agent.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
